(1E,5E)-1-Iodopentadeca-1,5-diene
Description
(1E,5E)-1-Iodopentadeca-1,5-diene is a halogenated aliphatic diene characterized by a 15-carbon chain with iodine substituents at the terminal position and conjugated double bonds at the 1,5-positions. This structure confers unique reactivity due to the electron-withdrawing nature of iodine and the conjugation of the diene system.
Properties
Molecular Formula |
C₁₅H₂₇I |
|---|---|
Molecular Weight |
334.28 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between (1E,5E)-1-Iodopentadeca-1,5-diene and analogous compounds:
Key Observations:
Chain Length and Substituents :
- The iodopentadecadiene’s long chain (C15) and iodine substituent distinguish it from shorter dienes like 3-ethyloct-1,5-diene (C10) and cyclic systems like β-humulene . The iodine enhances electrophilicity, making it a candidate for substitution or elimination reactions.
Reactivity in Catalysis :
- Unlike chiral bicyclic dienes (e.g., nbd*), which are prized for coordinating transition metals in asymmetric catalysis , the linear structure of iodopentadecadiene may limit its use as a ligand. However, the iodine atom could facilitate oxidative addition in cross-coupling reactions.
Biological Activity :
- Stigmastan-3,5-diene, a steroid-derived diene, exhibits anti-inflammatory properties due to lipophilicity . The iodopentadecadiene’s iodine and linear chain may alter its bioavailability or membrane interaction compared to steroidal dienes.
Natural vs. Synthetic Context :
- β-Humulene, a natural macrocyclic diene, is used in fragrances and flavors , whereas iodopentadecadiene’s synthetic nature and halogenation suggest applications in pharmaceutical or materials chemistry.
Physicochemical Properties
While explicit data on iodopentadecadiene is absent, inferences can be made:
- Solubility: Likely lower than non-halogenated dienes (e.g., 3-ethyloct-1,5-diene) due to iodine’s hydrophobic character.
- Boiling Point : Higher than shorter-chain dienes (e.g., C10 hydrocarbons) due to increased molecular weight .
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